N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide
Description
N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide is a structurally complex benzamide derivative characterized by:
- 3,4-Dimethoxyphenyl group: Electron-rich substituents that enhance solubility and may facilitate hydrogen bonding or receptor targeting .
- Isobutylamino group (2-methylpropyl): A lipophilic substituent that may improve membrane permeability and metabolic stability compared to polar analogs .
Its synthesis likely follows multi-step protocols involving amide coupling and controlled isomerization, as seen in related benzamide derivatives .
Properties
IUPAC Name |
N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15(2)14-23-22(26)18(24-21(25)17-8-6-5-7-9-17)12-16-10-11-19(27-3)20(13-16)28-4/h5-13,15H,14H2,1-4H3,(H,23,26)(H,24,25)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGLDRDJRLVGCG-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=CC1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C(=C/C1=CC(=C(C=C1)OC)OC)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with isobutylamine to form an imine intermediate. This intermediate is then subjected to a condensation reaction with benzoyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features:
Impact of Substituents on Properties
4-Dimethylaminophenyl : Polar amino group improves water solubility but may reduce blood-brain barrier penetration compared to lipophilic dimethoxy groups.
Amino Substituents: Isobutyl (target compound): Balances lipophilicity and steric bulk, favoring membrane permeability over morpholinyl or imidazolyl analogs. 1,1-Dioxidotetrahydrothiophen-3-yl : Sulfone group introduces polarity and metabolic resistance, contrasting with the target compound’s simpler alkyl chain.
Heterocyclic Additions :
- Furan/imidazole or pyrazole : Expand binding modes through heteroatom interactions (e.g., imidazole’s metal coordination), absent in the target compound.
Discussion of Key Differences
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethoxy groups enhance electron density, favoring interactions with aromatic residues in enzymes/receptors, whereas 3,4-dichloro substituents may improve electrophilic reactivity.
- Lipophilicity vs. Solubility : Isobutyl’s hydrophobicity contrasts with morpholinylpropyl’s polarity , impacting pharmacokinetics.
- Heterocyclic Moieties : Analogs with furan/imidazole or pyrazole exhibit broader interaction profiles but increased synthetic complexity.
Biological Activity
N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound with notable biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Characteristics
The compound features several functional groups that contribute to its biological activity:
- Benzamide Group : Provides a stable aromatic system.
- Dimethoxyphenyl Group : Enhances lipophilicity and potential receptor interactions.
- Amino Group : Implicated in various biological interactions.
Molecular Formula
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 398.46 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines through the modulation of apoptosis-related proteins.
Case Study: Apoptosis Induction
In vitro studies showed that treatment with the compound resulted in:
- Increased Caspase Activation : Leading to programmed cell death.
- Downregulation of Anti-apoptotic Proteins : Such as Bcl-2.
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. In laboratory settings, it has been tested against both gram-positive and gram-negative bacteria, showing effective inhibition of growth.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The proposed mechanism involves the compound's interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Potential binding to receptors that regulate cell survival and apoptosis pathways.
Research Applications
This compound is being explored for various applications:
- Chemotherapy Agent : Investigated for its potential as a chemotherapeutic agent in cancer treatment.
- Antimicrobial Agent : Studied for development as a new class of antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
